
ic261
Übersicht
Beschreibung
IC261 ist eine niedermolekulare Verbindung, die für ihre Rolle als ATP-kompetitiver Inhibitor der Caseinkinase 1 (CK1) bekannt ist.
Vorbereitungsmethoden
IC261 kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung einer Indolin-2-on-Kernstruktur beinhalten. Die Syntheseroute beinhaltet typischerweise die Kondensation eines geeigneten Anilinderivats mit einem geeigneten Aldehyd, gefolgt von Cyclisierung und weiterer Funktionalisierung, um die gewünschten Substituenten einzuführen .
Analyse Chemischer Reaktionen
IC261 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, um verschiedene Substituenten am Indolin-2-on-Kern einzuführen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Key Mechanisms:
- Inhibition of CK1δ/ε Activity: IC261 disrupts CK1δ/ε-mediated phosphorylation events, leading to altered cellular signaling pathways.
- Microtubule Depolymerization: this compound has been reported to cause microtubule destabilization, similar to the effects of nocodazole, which can lead to cell cycle arrest and apoptosis .
- Regulation of Aerobic Glycolysis: In colon cancer cells, this compound promotes aerobic glycolysis through p53-dependent mechanisms, highlighting its potential in metabolic modulation .
Colon Cancer Treatment
Research indicates that this compound effectively inhibits the growth of colon cancer cells by inducing apoptosis and altering metabolic pathways. In vitro studies demonstrated that treatment with this compound significantly reduced cell viability across multiple colon cancer cell lines (e.g., RKO, LOVO, HCT116) and increased apoptotic markers .
Table 1: Effects of this compound on Colon Cancer Cell Lines
Cell Line | IC50 (μM) | Apoptosis Induction | Glycolysis Regulation |
---|---|---|---|
RKO | 25 | Yes | Increased |
LOVO | 30 | Yes | Increased |
HCT116 | 20 | Yes | Increased |
SW480 | 35 | Yes | Increased |
Multi-Targeted Antiproliferative Agents
Recent studies have explored the design and synthesis of this compound-based oxindoles as potential inhibitors targeting tubulin, CK1, and epidermal growth factor receptor (EGFR). These compounds exhibited significant antiproliferative activity against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (COLO-205) cancers .
Table 2: Antiproliferative Activity of this compound-Based Oxindoles
Compound | Target | IC50 (μM) | Cancer Cell Line |
---|---|---|---|
4b | Tubulin | 1.66 | COLO-205 |
4e | CK1 | 0.3 | COLO-205 |
New Compound 1 | EGFR | 0.5 | MCF-7 |
Case Study 1: Colon Cancer
A study investigated the effects of this compound on colon cancer cells, revealing that it not only inhibited cell proliferation but also altered metabolic pathways associated with cancer progression. The findings indicated that this compound could serve as a valuable strategy for combination therapies aimed at enhancing the efficacy of existing treatments .
Case Study 2: Microtubule Dynamics
Another research highlighted that this compound induces microtubule depolymerization in interphase cells, affecting cellular morphology and potentially leading to apoptosis. This study emphasized the need to consider microtubule dynamics when interpreting results from studies using this compound as a CK1 inhibitor .
Wirkmechanismus
IC261 exerts its effects primarily by inhibiting casein kinase 1, a family of serine/threonine-specific protein kinases involved in various cellular processes. By binding to the ATP-binding site of casein kinase 1, this compound prevents the phosphorylation of target proteins, leading to disruptions in cell cycle progression and induction of apoptosis . Additionally, this compound inhibits microtubule polymerization by binding to tubulin, further contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
IC261 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es eine doppelte inhibitorische Aktivität auf die Caseinkinase 1 und die Mikrotubuli-Polymerisation ausübt. Zu den ähnlichen Verbindungen gehören:
Colchicin: Ein bekannter Mikrotubuli-Inhibitor, der an die Colchicin-Bindungsstelle an Tubulin bindet.
PF4800567: Ein weiterer selektiver Inhibitor der Caseinkinase 1 Epsilon, der im Gegensatz zu this compound keinen Zelltod induziert. Die Fähigkeit von this compound, sowohl die Caseinkinase 1 als auch die Mikrotubuli anzugreifen, macht es zu einer wertvollen Verbindung für die Untersuchung des Zusammenspiels zwischen diesen beiden zellulären Komponenten.
Biologische Aktivität
IC261 is a selective inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), which are serine/threonine kinases involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in colon cancer.
The biological activity of this compound is primarily attributed to its inhibition of CK1δ and CK1ε, which play crucial roles in tumorigenesis. Research indicates that the expression levels of these kinases are often elevated in cancerous tissues, correlating with poor differentiation and prognosis. By inhibiting CK1δ/ε, this compound promotes apoptosis and reduces cell proliferation in cancer cells.
Key Findings:
- Inhibition of Cell Proliferation : this compound significantly decreases the viability and proliferation of various colon cancer cell lines (e.g., RKO, LOVO, HCT116, SW480) as evidenced by MTT assays. For instance, treatment with this compound at varying concentrations led to a marked reduction in cell viability .
- Induction of Apoptosis : The compound increases apoptotic rates in treated cells, as shown by elevated levels of cleaved caspase-3, a marker for apoptosis .
- Regulation of Aerobic Glycolysis : Interestingly, this compound has been shown to enhance aerobic glycolysis in colon cancer cells through a mechanism involving the p53 pathway. The downregulation of p53 by this compound affects the expression of glycolysis-related genes such as TIGAR and GLUT1 .
Case Studies
Several studies have explored the effects of this compound on different types of cancer:
- Colon Cancer : A study demonstrated that this compound inhibited the growth of colon cancer cells while promoting aerobic glycolysis. The findings suggested that targeting CK1δ/ε could be an effective strategy for combination therapies in treating colon cancer .
- Breast Cancer : In another investigation, this compound was assessed for its antiproliferative effects against breast cancer cell lines. Results indicated significant growth inhibition at concentrations as low as 10 μM, suggesting its potential utility in breast cancer therapy .
- Prostate Cancer : Research involving prostate cancer cells also revealed that this compound effectively induced cell cycle arrest and apoptosis, highlighting its broad-spectrum anticancer activity .
Data Summary
The following table summarizes the effects of this compound on various cancer cell lines:
Cancer Type | Cell Line | IC50 (μM) | Effect on Proliferation | Effect on Apoptosis |
---|---|---|---|---|
Colon Cancer | RKO | 0.2 | Significant reduction | Increased |
LOVO | 0.3 | Significant reduction | Increased | |
HCT116 | Not specified | Significant reduction | Increased | |
SW480 | Not specified | Significant reduction | Increased | |
Breast Cancer | MCF-7 | 10 | Significant reduction | Not specified |
Prostate Cancer | PC-3 | Not specified | Significant reduction | Increased |
Eigenschaften
IUPAC Name |
(3E)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJYTZXCZDNOJW-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/2\C3=CC=CC=C3NC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186611-52-9 | |
Record name | IC 261 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186611529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.